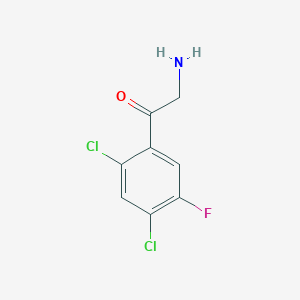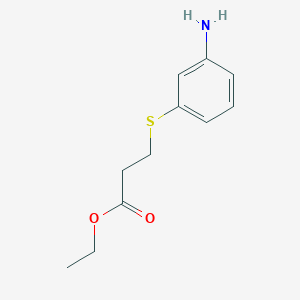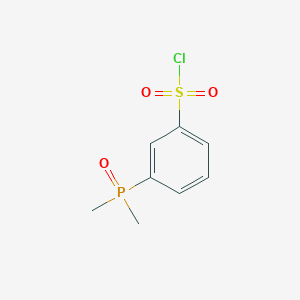
3-(Dimethylphosphoryl)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylphosphoryl)benzenesulfonyl chloride: is an organosulfur compound with the molecular formula C8H10ClO3PS. This compound is characterized by the presence of a benzenesulfonyl chloride group substituted with a dimethylphosphoryl group at the third position. It is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for several hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of benzenesulfonic acid salts with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-(Dimethylphosphoryl)benzenesulfonyl chloride undergoes nucleophilic substitution reactions with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: The compound reacts with water to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides.
Alcohols: Used in the formation of sulfonate esters.
Water: Causes hydrolysis of the compound.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Employed in the modification of biomolecules to introduce sulfonyl groups, which can alter the biological activity of the molecules.
Medicine:
- Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
Mechanism: The compound exerts its effects primarily through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be attacked by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively .
Molecular Targets and Pathways:
Nucleophiles: The primary targets are nucleophiles that can attack the sulfonyl chloride group.
Pathways: The reaction pathways typically involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl Chloride: Similar structure but lacks the dimethylphosphoryl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a methyl group instead of the dimethylphosphoryl group.
Methanesulfonyl Chloride: Contains a methyl group instead of the benzene ring.
Uniqueness: 3-(Dimethylphosphoryl)benzenesulfonyl chloride is unique due to the presence of the dimethylphosphoryl group, which can impart different reactivity and properties compared to other sulfonyl chlorides.
Eigenschaften
Molekularformel |
C8H10ClO3PS |
|---|---|
Molekulargewicht |
252.66 g/mol |
IUPAC-Name |
3-dimethylphosphorylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H10ClO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3 |
InChI-Schlüssel |
CCKZCUVDPVPLRS-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


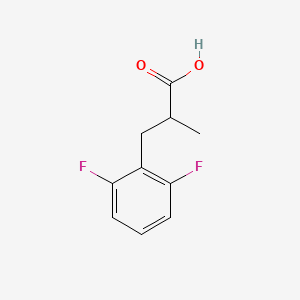
![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)

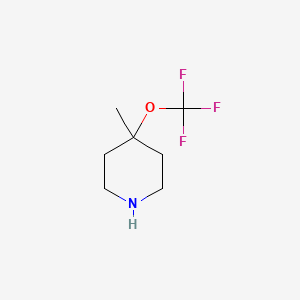
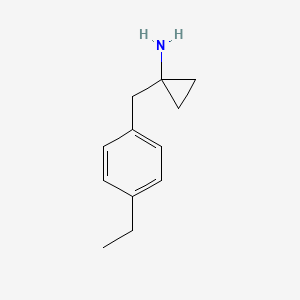
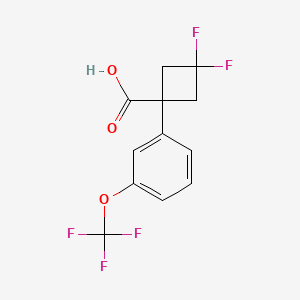
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
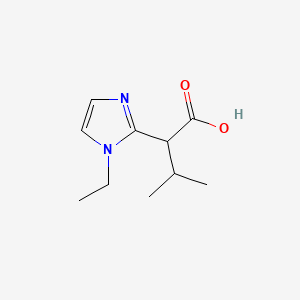

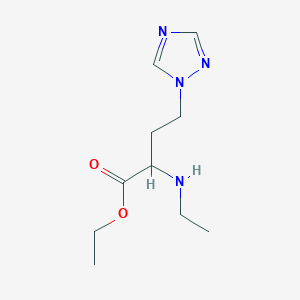
![tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate](/img/structure/B13535405.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)
